molecular formula C6H5ClN2O2 B1427730 2-Chloro-5-methylpyrimidine-4-carboxylic acid CAS No. 933746-10-2

2-Chloro-5-methylpyrimidine-4-carboxylic acid

Cat. No.: B1427730
CAS No.: 933746-10-2
M. Wt: 172.57 g/mol
InChI Key: JZXOFYWUUZOAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Scientific Research Applications

2-Chloro-5-methylpyrimidine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals, contributing to the development of new products with enhanced performance.

Safety and Hazards

The safety data sheet for 2-Chloro-5-methylpyrimidine-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylpyrimidine-4-carboxylic acid typically involves the chlorination of 5-methylpyrimidine-4-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 5-methylpyrimidine-4-carboxylic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the chlorination to proceed. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale synthesis often employs automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition. The use of high-throughput screening and optimization techniques ensures the scalability of the process while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at position 5 can be oxidized to form a carboxyl group, resulting in the formation of 2-chloro-5-carboxypyrimidine-4-carboxylic acid.

    Reduction: The carboxyl group at position 4 can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: 2-Chloro-5-carboxypyrimidine-4-carboxylic acid.

    Reduction: 2-Chloro-5-methylpyrimidine-4-methanol or 2-chloro-5-methylpyrimidine-4-aldehyde.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at position 2 and the carboxyl group at position 4 play crucial roles in binding to these targets, influencing their activity. The compound can act as an inhibitor or modulator of enzymatic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyrimidine-5-carboxylic acid: This compound has a similar structure but with the chlorine and methyl groups at different positions.

    5-Chloro-2-methylpyrimidine-4-carboxylic acid: Another structural isomer with the chlorine and methyl groups swapped.

Uniqueness

2-Chloro-5-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine and methyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-2-8-6(7)9-4(3)5(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXOFYWUUZOAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743936
Record name 2-Chloro-5-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933746-10-2
Record name 2-Chloro-5-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methylpyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methylpyrimidine-4-carboxylic acid
Reactant of Route 3
2-Chloro-5-methylpyrimidine-4-carboxylic acid
Reactant of Route 4
2-Chloro-5-methylpyrimidine-4-carboxylic acid
Reactant of Route 5
2-Chloro-5-methylpyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-methylpyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.